molecular formula C19H16N4O2 B11668201 N'-[(Z)-[3-(Benzyloxy)phenyl]methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-[3-(Benzyloxy)phenyl]methylidene]pyrazine-2-carbohydrazide

Cat. No.: B11668201
M. Wt: 332.4 g/mol
InChI Key: KGSYWWKEFFKRRJ-UUYOSTAYSA-N
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Description

N’-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide is a heterocyclic compound that features a pyrazine ring and a benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with pyrazine-2-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for N’-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions, while the pyrazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

N’-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide is unique due to its specific structural features, such as the benzyloxy group attached to the benzylidene moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-[(Z)-(3-phenylmethoxyphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C19H16N4O2/c24-19(18-13-20-9-10-21-18)23-22-12-16-7-4-8-17(11-16)25-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,23,24)/b22-12-

InChI Key

KGSYWWKEFFKRRJ-UUYOSTAYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N\NC(=O)C3=NC=CN=C3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=NC=CN=C3

Origin of Product

United States

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